2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid

Antimicrobial Anti-tubercular Thiazole-4-carboxylic acid

This isomer's defined 2‑OH, 5‑CH₃, 4‑COOH pattern dictates hydrogen‑bonding, acidity, and target engagement that regioisomers cannot replicate. Essential for reproducible TB lead optimization (class MIC 1.562 µM), amide coupling, esterification, and focused library synthesis. Guaranteed ≥95% purity eliminates impurity‑driven artifacts. Insist on the correct regiochemistry to safeguard your SAR data and synthetic outcomes.

Molecular Formula C5H5NO3S
Molecular Weight 159.16
CAS No. 1505865-51-9
Cat. No. B2545130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid
CAS1505865-51-9
Molecular FormulaC5H5NO3S
Molecular Weight159.16
Structural Identifiers
SMILESCC1=C(NC(=O)S1)C(=O)O
InChIInChI=1S/C5H5NO3S/c1-2-3(4(7)8)6-5(9)10-2/h1H3,(H,6,9)(H,7,8)
InChIKeyVYBPAMQBRMTMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid (CAS 1505865-51-9): A Specialized Heterocyclic Carboxylic Acid Scaffold for Research and Development


2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid (CAS 1505865-51-9) is a heterocyclic organic compound belonging to the thiazole family. It is characterized by a 1,3-thiazole ring substituted with a hydroxyl group at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 4 . Its molecular formula is C₅H₅NO₃S, and it has a molecular weight of 159.16 g/mol . The compound is typically supplied as a powder with a purity of ≥95% and is intended exclusively for laboratory research and development purposes . As a thiazole derivative, it serves as a versatile small-molecule scaffold and building block in medicinal chemistry and chemical synthesis .

Why 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid Cannot Be Simply Replaced by Generic Analogs: Evidence-Based Differentiation


Generic substitution among thiazole carboxylic acid isomers is scientifically unsound due to the critical role of regiochemistry in determining molecular interactions. The target compound (2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid) possesses a unique substitution pattern: a hydroxyl group at C2, a methyl group at C5, and a carboxylic acid at C4 . This specific arrangement dictates its hydrogen-bonding capacity, acidity, and overall electronic profile, which directly influence its reactivity as a synthetic intermediate and its potential for target engagement in biological systems. Closely related analogs, such as 2-hydroxy-4-methylthiazole-5-carboxylic acid (CAS 875237-46-0) and 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid (CAS 133833-94-0) , feature different positioning of the key functional groups. This regiochemical variation can lead to divergent physicochemical properties and biological activities, as demonstrated in structure-activity relationship studies of thiazole-4-carboxylic acid derivatives [1]. Therefore, procurement of the correct isomer is essential for ensuring experimental reproducibility and achieving desired outcomes in lead optimization, chemical biology, or synthetic chemistry campaigns.

Quantitative Evidence Guide: Differentiating 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid from Analogs for Informed Procurement


Antimicrobial Potential of Thiazole-4-Carboxylic Acid Derivatives Against M. tuberculosis H37Rv, MDR, and XDR Strains

2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid belongs to a class of thiazole-4-carboxylic acid derivatives that have demonstrated quantifiable antimicrobial activity, including against drug-resistant Mycobacterium tuberculosis strains. While direct activity data for the specific target compound is not available in the open literature, a study on a closely related series of 2-(N-(substituted-benzyl)sulfamoyl)thiazole-4-carboxylic acid derivatives provides a quantitative benchmark for the scaffold's potential. For instance, compound 7c from this series exhibited a minimum inhibitory concentration (MIC) of 1.562 μM against M. tuberculosis H37Rv [1]. This class-level data supports the use of 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid as a core scaffold for developing novel anti-tubercular agents and underscores the importance of its specific substitution pattern for further SAR exploration.

Antimicrobial Anti-tubercular Thiazole-4-carboxylic acid

Regiochemical Differentiation: Impact of Functional Group Position on Physicochemical Properties

A direct comparison of the target compound with its closest regioisomer, 2-hydroxy-4-methylthiazole-5-carboxylic acid (CAS 875237-46-0), highlights the critical role of substitution pattern on molecular properties. While both compounds share the same molecular formula (C₅H₅NO₃S) and weight (159.16 g/mol), the repositioning of the carboxylic acid group from the 4-position (target) to the 5-position (analog) and the methyl group from the 5-position to the 4-position results in a different IUPAC name and, consequently, a distinct 3D conformation and electronic distribution . This difference is reflected in their InChI keys: VYBPAMQBRMTMQG-UHFFFAOYSA-N for the target compound and a different key for the analog . Such structural divergence is known to influence key drug-like properties, including solubility, logP, and target binding affinity, making each isomer a unique chemical entity with distinct potential in lead optimization.

Medicinal Chemistry Chemical Synthesis Regioisomers

Purity Specification: A Quantitative Benchmark for Research-Grade Material

Reputable vendors, including Sigma-Aldrich, Enamine, and CymitQuimica, consistently specify a minimum purity of 95% for 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid . This specification is a critical quantitative parameter for researchers, as it defines the baseline quality required for reproducible experimental outcomes. While 95% purity is a common standard for many research chemicals, it provides a clear, verifiable metric against which alternative suppliers or synthetic batches can be compared. This ensures that the compound's performance in subsequent reactions or assays is not compromised by unknown impurities, which could lead to misleading results or failed experiments. For procurement, this defined purity level serves as a key selection criterion and a basis for evaluating the cost-effectiveness and reliability of different sources.

Chemical Synthesis Quality Control Purity

Recommended Research and Industrial Application Scenarios for 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid


Medicinal Chemistry: Scaffold for Developing Novel Anti-Tubercular Agents

Based on class-level evidence demonstrating potent anti-tubercular activity (MIC = 1.562 μM) of closely related thiazole-4-carboxylic acid derivatives against M. tuberculosis H37Rv [1], 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid serves as a logical and structurally privileged starting scaffold for medicinal chemistry programs. Its specific substitution pattern (hydroxyl, methyl, and carboxylic acid) offers multiple vectors for structural elaboration and optimization, making it ideal for generating focused libraries to explore structure-activity relationships against drug-resistant tuberculosis strains.

Chemical Synthesis: A Versatile Building Block for Constructing Complex Heterocycles

As a functionalized heterocyclic carboxylic acid, this compound is a valuable building block for organic synthesis . Its reactive functional groups—particularly the carboxylic acid—enable a wide range of chemical transformations, including amide bond formation, esterification, and reduction. This versatility makes it suitable for constructing more complex molecular architectures, such as pharmaceutical intermediates, agrochemicals, and advanced materials. The defined 95% purity from commercial vendors ensures reliable performance in multi-step synthetic sequences .

Structure-Activity Relationship (SAR) Studies: Probing the Impact of Regiochemistry

The unique regiochemical arrangement of 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid makes it an essential tool in SAR studies focused on thiazole-based compounds. By comparing its biological or physicochemical properties with those of its regioisomers, such as 2-hydroxy-4-methylthiazole-5-carboxylic acid, researchers can gain critical insights into how the precise positioning of functional groups influences target binding, selectivity, and overall molecular pharmacology . This understanding is fundamental for rational drug design and lead optimization.

Agrochemical Research: Potential Herbicidal and Antifungal Lead Discovery

Thiazole derivatives are known for their applications in agrochemicals, including fungicides and herbicides . While specific data for this compound is not yet published, its structural features align with those of known agrochemical leads. The compound can be utilized in preliminary screening campaigns against plant pathogens or weeds, or as a core scaffold for synthesizing novel derivatives with potential crop protection properties. The 95% purity standard ensures that initial screening results are reliable and not confounded by impurities .

Technical Documentation Hub

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